![molecular formula C14H20BNO2 B2422366 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine CAS No. 1331936-58-3](/img/structure/B2422366.png)
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as Boron-dipyrromethene (BODIPY) and is widely used in the development of fluorescent dyes, sensors, and other applications.
Aplicaciones Científicas De Investigación
Sensor Technology
Scientific Field
Analytical Chemistry Application Summary: The compound is employed in the fabrication of sensors for detecting environmental or biological analytes. Methods: It is used to create sensitive layers on sensor devices that interact with the target analytes. Results: Sensors incorporating this compound have demonstrated the ability to detect trace amounts of pollutants or biomarkers with high accuracy.
Each of these applications leverages the unique chemical properties of the compound, such as its reactivity and stability, to achieve specific goals in their respective fields. The methods of application vary, but they often involve the compound’s ability to form covalent bonds with other molecules or to undergo specific reactions that are useful in synthesis, detection, or catalysis. The outcomes of these applications are typically measured in terms of yield, sensitivity, selectivity, or other performance metrics relevant to the field. The quantitative data and statistical analyses are specific to each application and are used to validate the effectiveness of the compound in its intended use .
Environmental Remediation
Scientific Field
Environmental Science Application Summary: It is applied in the removal of pollutants from the environment, particularly in water treatment. Methods: The compound can be used to synthesize materials that capture or degrade environmental contaminants. Results: These materials have been effective in reducing levels of heavy metals and organic pollutants in contaminated water sources.
These applications demonstrate the compound’s broad utility across various fields of scientific research. The methods and results vary depending on the specific application, but they generally involve the compound’s reactivity and ability to form bonds with a wide range of other chemical entities. The outcomes are measured in terms of the efficiency, selectivity, and overall performance of the compound in its intended application .
Coating and Surface Treatments
Scientific Field
Surface Science Application Summary: It is used in coatings and surface treatments to impart specific properties, such as hydrophobicity or catalytic activity. Methods: The compound can be applied through various deposition techniques to create thin films or coatings. Results: Surfaces treated with this compound have exhibited improved resistance to corrosion, wear, and environmental degradation.
These additional applications further illustrate the versatility of 4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine in scientific research. The compound’s ability to participate in a wide range of chemical reactions and processes makes it a valuable tool in many fields, from electronics to energy to environmental science. The methods of application are diverse, involving both chemical synthesis and physical deposition techniques, and the results are consistently aimed at improving the performance and functionality of the end products or technologies .
Propiedades
IUPAC Name |
4-[(E)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-11(12-6-8-16-9-7-12)10-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMAHPZUXWTLR-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(\C)/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1E)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-1-en-2-yl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

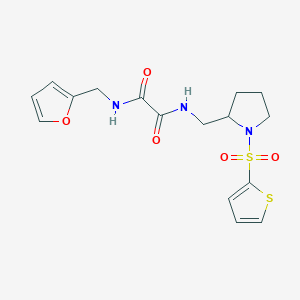
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propylacetamide](/img/structure/B2422284.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B2422287.png)
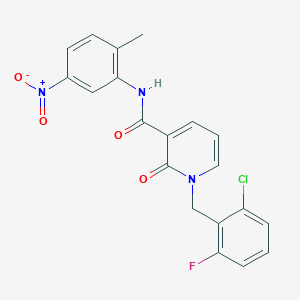
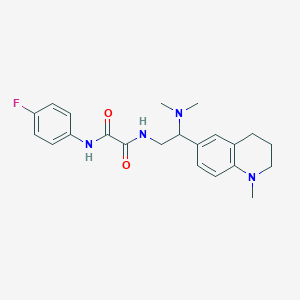
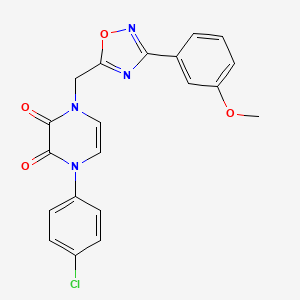
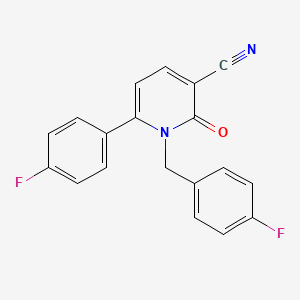
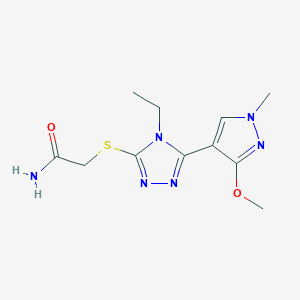
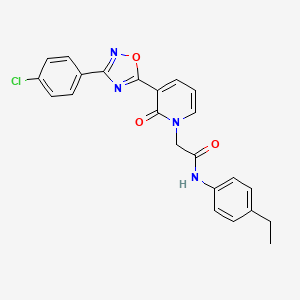
![2-cyclopentyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2422296.png)
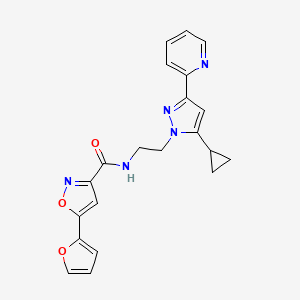
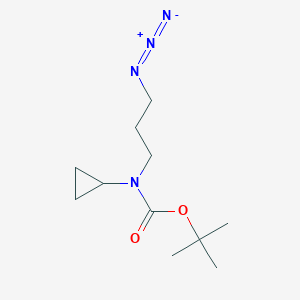
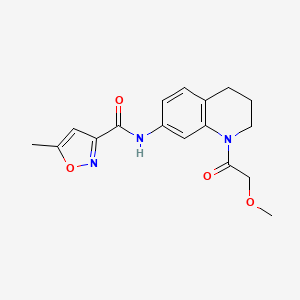
![octahydro-2H-cyclohepta[b]furan-3a-amine hydrochloride](/img/structure/B2422305.png)